2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-4H-pyran-4-one
Description
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c29-24-14-22(16-27-13-11-19-6-1-2-8-21(19)15-27)31-17-25(24)32-18-26(30)28-12-5-9-20-7-3-4-10-23(20)28/h1-4,6-8,10,14,17H,5,9,11-13,15-16,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGFNSXZZHPLTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)COC3=COC(=CC3=O)CN4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is the Castagnoli-Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction involves the condensation of an imine with a cyclic anhydride, followed by cyclization and functional group modifications to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, or aryl groups.
Scientific Research Applications
Medicinal Chemistry
This compound is part of a broader class of dihydroisoquinoline derivatives , which have been studied extensively for their potential therapeutic effects. Some notable applications include:
- Anticancer Activity : Research indicates that derivatives of dihydroisoquinoline can exhibit significant anticancer properties. The structural components of the compound may interact with biological pathways involved in cancer cell proliferation and apoptosis .
- Neuroprotective Effects : Studies have suggested that similar compounds possess neuroprotective qualities, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier is a crucial factor in this application .
Pharmacological Applications
The pharmacological potential of this compound is underscored by its interactions with various biological targets:
- Dopamine Receptor Modulation : Compounds with similar structures have shown promise as modulators of dopamine receptors, which are critical in treating conditions like schizophrenia and depression. This modulation can lead to improved therapeutic outcomes with fewer side effects compared to traditional antipsychotics .
- Antimicrobial Properties : There is growing evidence that certain dihydroisoquinoline derivatives possess antimicrobial activities, making them candidates for developing new antibiotics or antifungal agents. This application is particularly relevant in the context of rising antibiotic resistance .
Synthesis and Structural Analysis
The synthesis of 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-4H-pyran-4-one involves multi-step organic reactions that allow for the introduction of various functional groups essential for its biological activity. Analytical techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds .
Case Studies
Several case studies highlight the applications and effectiveness of compounds related to this compound:
Mechanism of Action
The mechanism of action of 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling and function.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Research Findings and Gaps
Synthesis: No explicit procedure for the target compound is documented in the provided evidence. However, methods from (Diels-Alder) and (cyclization with nitriles) offer templates for pyranone core formation.
Biological Data : The absence of specific activity data necessitates further in vitro testing. Prior studies on similar compounds (e.g., pyrrolopyridazine esters in ) highlight the importance of ester/ether linkages in bioavailability.
Computational Modeling : Glide-based docking could prioritize the target compound for experimental validation by simulating interactions with targets like serotonin receptors or cyclin-dependent kinases.
Biological Activity
The compound 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-4H-pyran-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that incorporates both isoquinoline and pyran moieties. Its molecular formula is , and it possesses several functional groups that may contribute to its biological activity.
1. Antioxidant Activity
Research indicates that compounds within the isoquinoline family exhibit significant antioxidant properties. The specific compound has been shown to inhibit lipid peroxidation, a process linked to oxidative stress and various diseases. The antioxidant activity can be quantified using assays such as DPPH and ABTS radical scavenging tests.
| Test | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 25 ± 5 |
| ABTS Radical Scavenging | 30 ± 7 |
2. Anti-inflammatory Effects
Studies have demonstrated that the compound exhibits anti-inflammatory properties. In vitro tests using lipopolysaccharide (LPS) stimulated microglial cells showed a reduction in pro-inflammatory cytokines such as TNF-α and IL-1β.
Case Study:
In a recent study involving mouse microglial N9 cells, treatment with the compound significantly decreased the levels of IL-1β by approximately 40% compared to untreated controls, indicating its potential as an anti-inflammatory agent .
3. Neuroprotective Properties
The neuroprotective effects of this compound have been explored in models of neurodegeneration. It was found to improve neuronal survival in models of Alzheimer's disease by reducing amyloid-beta-induced toxicity.
Key Findings:
- The compound reduced cell death in hippocampal organotypic cultures stimulated with amyloid-beta.
- It also modulated the expression of genes associated with neuroinflammation.
The proposed mechanism involves the activation of specific receptors that mediate both antioxidant and anti-inflammatory effects. For instance, the compound may interact with FPR2 (Formyl Peptide Receptor 2), leading to downstream signaling that reduces inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the isoquinoline and pyran rings have been shown to affect potency and selectivity for biological targets.
| Substituent | Effect on Activity |
|---|---|
| Methyl group on pyran | Increased antioxidant activity |
| Hydroxyl group on isoquinoline | Enhanced anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the pyran-4-one core with dihydroisoquinoline and dihydroquinoline substituents?
- The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyran-4-one scaffold via cyclization of diketones or via Claisen-Schmidt condensation.
- Step 2 : Introduction of the dihydroisoquinoline moiety via reductive amination or nucleophilic substitution using reagents like NaBH or Pd-catalyzed coupling (if applicable) .
- Step 3 : Ether linkage (2-oxoethoxy) formation between the pyran-4-one and dihydroquinoline groups, often using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Key Considerations : Monitor reaction progress with TLC/HPLC and purify intermediates via column chromatography.
Q. How can the compound’s structural integrity be validated post-synthesis?
- Use NMR spectroscopy (1H, 13C, and 2D techniques like COSY/HSQC) to confirm substituent positions and stereochemistry.
- Mass spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography (if crystals are obtainable) using SHELX software for refining atomic coordinates .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Cytotoxicity : MTT or CellTiter-Glo assays in HEK-293 or similar cell lines (IC determination) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s structural similarity to kinase inhibitors .
Advanced Research Questions
Q. How can molecular docking studies be optimized to predict binding interactions with target proteins?
- Software : Use Glide (Schrödinger Suite) for flexible ligand docking, leveraging its OPLS-AA force field for accurate pose prediction .
- Protocol :
- Prepare the protein structure (PDB) by removing water molecules and adding missing residues.
- Generate ligand conformers with MacroModel.
- Score top poses using GlideScore 2.5, which incorporates solvation and electrostatic penalties .
- Validation : Compare docking results with experimental SAR data (e.g., mutations in catalytic sites) .
Q. How to resolve discrepancies between computational binding predictions and experimental IC values?
- Potential Causes :
- Solvent effects (e.g., entropy changes in aqueous environments).
- Protein flexibility (e.g., induced-fit motions not modeled in docking).
- Solutions :
- Perform molecular dynamics (MD) simulations (e.g., Desmond) to assess conformational stability .
- Use isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics .
Q. What strategies can improve selectivity in SAR studies for analogs of this compound?
- Structural Modifications :
- Vary substituents on the dihydroquinoline ring (e.g., electron-withdrawing groups for enhanced H-bonding) .
- Replace the 2-oxoethoxy linker with bioisosteres (e.g., sulfonamide) to modulate solubility and target affinity .
Data Analysis and Reproducibility
Q. How should researchers address low solubility in biological assays?
- Formulation : Use co-solvents (e.g., DMSO ≤ 0.1%) or surfactants (e.g., Tween-80) to maintain compound stability.
- Validation : Confirm solubility via dynamic light scattering (DLS) or nephelometry before assay setup .
Q. What statistical methods are recommended for analyzing dose-response data with high variability?
- Approach : Use nonlinear regression (e.g., GraphPad Prism) with constraints for curve fitting (Hill slope = 1).
- Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
